molecular formula C7H8FN3O B13669311 3-(5-Fluoropyrimidin-2-yl)propanamide

3-(5-Fluoropyrimidin-2-yl)propanamide

Cat. No.: B13669311
M. Wt: 169.16 g/mol
InChI Key: FWFHWYKVSKBEMB-UHFFFAOYSA-N
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Description

3-(5-Fluoropyrimidin-2-yl)propanamide is a fluorinated pyrimidine derivative Fluorinated pyrimidines are known for their unique properties and applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyrimidin-2-yl)propanamide typically involves the reaction of 5-fluoropyrimidine with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of microwave irradiation to accelerate the reaction and improve yields. This method has been shown to be effective in synthesizing various fluorinated pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyrimidin-2-yl)propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Fluoropyrimidin-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a biochemical tool in cell biology and molecular biology.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyrimidin-2-yl)propanamide involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyrimidin-2-yl)propanamide is unique due to its specific fluorinated pyrimidine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

3-(5-fluoropyrimidin-2-yl)propanamide

InChI

InChI=1S/C7H8FN3O/c8-5-3-10-7(11-4-5)2-1-6(9)12/h3-4H,1-2H2,(H2,9,12)

InChI Key

FWFHWYKVSKBEMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCC(=O)N)F

Origin of Product

United States

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